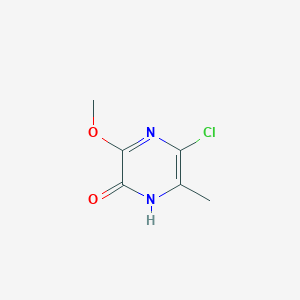
5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is a heterocyclic compound with the molecular formula C6H7ClN2O2 It is characterized by the presence of a pyrazinone ring substituted with chlorine, methoxy, and methyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chloro-2-methoxy-5-methylpyrazine with suitable reagents to form the desired pyrazinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .
Analyse Des Réactions Chimiques
Types of Reactions
5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-Chloro-3-methoxy-1,2-dihydropyrazin-2-one
- 3-Chloro-1-methyl-1,2-dihydropyrazin-2-one
Uniqueness
5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one is unique due to its specific substitution pattern on the pyrazinone ring, which imparts distinct chemical and biological properties.
Activité Biologique
5-Chloro-3-methoxy-6-methyl-1,2-dihydropyrazin-2-one (CAS Number: 723744-22-7) is a heterocyclic compound that has garnered attention in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
Molecular Formula: C₆H₇ClN₂O₂
Molecular Weight: 174.58 g/mol
Melting Point: 168-170 °C
IUPAC Name: 5-chloro-3-methoxy-6-methyl-2(1H)-pyrazinone
The compound features a pyrazinone ring with chlorine, methoxy, and methyl substitutions, contributing to its reactivity and biological interactions.
Synthesis
The synthesis of this compound typically involves the cyclization of appropriate precursors. A common method includes the reaction of 3-methoxy-6-methylpyrazine-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride, followed by treatment with ammonia to yield the desired product.
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit significant antimicrobial activity. For instance, studies have shown that certain analogs can inhibit the growth of various bacterial strains, suggesting potential applications in developing new antibiotics .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies demonstrated that it can induce apoptosis in cancer cell lines by modulating specific signaling pathways. Notably, its mechanism may involve interactions with enzymes such as NAD(P)H:quinone oxidoreductase 1 (NQO1), which is implicated in the detoxification of reactive oxygen species and drug metabolism .
The biological activity of this compound may be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition: The compound can inhibit enzymes involved in cancer cell proliferation.
- Reactive Oxygen Species (ROS) Modulation: It may alter oxidative stress levels within cells, contributing to its anticancer effects.
- Binding Affinity: The presence of chlorine and methoxy groups enhances binding affinity to biological targets, facilitating its therapeutic effects .
Case Studies and Research Findings
Propriétés
Formule moléculaire |
C6H7ClN2O2 |
|---|---|
Poids moléculaire |
174.58 g/mol |
Nom IUPAC |
5-chloro-3-methoxy-6-methyl-1H-pyrazin-2-one |
InChI |
InChI=1S/C6H7ClN2O2/c1-3-4(7)9-6(11-2)5(10)8-3/h1-2H3,(H,8,10) |
Clé InChI |
ANHPUFBAKXMHNO-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(C(=O)N1)OC)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















